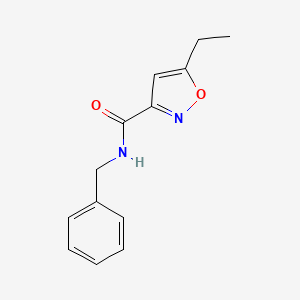

N-benzyl-5-ethyl-3-isoxazolecarboxamide

Beschreibung

N-Benzyl-5-ethyl-3-isoxazolecarboxamide is a heterocyclic compound featuring a substituted isoxazole core linked to a benzyl group via a carboxamide moiety. The isoxazole ring (a five-membered structure with nitrogen and oxygen atoms) is substituted with an ethyl group at the 5-position, while the carboxamide group at the 3-position is further modified with a benzyl substituent. This structural configuration confers unique physicochemical and biological properties, making it a candidate for exploration in medicinal chemistry and materials science.

Isoxazole derivatives are known for their stability, synthetic versatility, and bioactivity, often interacting with enzymes or receptors through hydrogen bonding and π-π stacking .

Eigenschaften

IUPAC Name |

N-benzyl-5-ethyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-11-8-12(15-17-11)13(16)14-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXOLEIVQFVCGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has shown that N-benzyl-5-ethyl-3-isoxazolecarboxamide exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism of action typically involves interference with essential cellular processes or enzymes required for bacterial survival, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

N-benzyl-5-ethyl-3-isoxazolecarboxamide has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of the mTOR signaling pathway. Key findings include:

- Induction of Apoptosis : The compound has shown the ability to trigger programmed cell death in various cancer cell lines.

- Tumor Growth Inhibition : In vivo studies demonstrated significant reductions in tumor volume when treated with this compound compared to control groups.

Case Studies

Several case studies have explored the effects of N-benzyl-5-ethyl-3-isoxazolecarboxamide in both in vitro and in vivo settings:

In Vitro Study on MIA PaCa-2 Cells :

- This study assessed the antiproliferative effects on pancreatic cancer cells.

- Results indicated submicromolar antiproliferative activity with significant reductions in mTORC1 reactivation following nutrient refeeding.

In Vivo Efficacy in Mouse Models :

- Mice bearing xenograft tumors were treated with this compound.

- The treatment resulted in a marked reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

- Metabolic Stability : The compound demonstrates good metabolic stability, advantageous for therapeutic applications.

- Enhanced Selectivity : Research indicates that it may exhibit selective targeting towards cancer cells while sparing normal cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Analogous Isoxazolecarboxamides

| Compound Name | Key Substituents | Unique Features | Biological Activity (Reported) |

|---|---|---|---|

| N-Benzyl-5-ethyl-3-isoxazolecarboxamide (Target) | 5-ethyl isoxazole, N-benzyl carboxamide | High lipophilicity; potential CNS penetration due to benzyl group | Hypothesized antimicrobial/neuroactive |

| N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide | Benzo[d]thiazole, 3-methyl isoxazole | Dual heterocyclic system; enhanced π-π interactions | Anticancer, enzyme inhibition |

| N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Thiadiazole, benzodioxole | Electron-deficient thiadiazole enhances reactivity | Antibacterial, antifungal |

| Ethyl 3-ethylisoxazole-5-carboxylate | Ethyl ester, 3-ethyl isoxazole | Ester group improves solubility; limited bioactivity | Synthetic intermediate |

| N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide | Benzimidazole, phenyl linker | Rigid benzimidazole enhances DNA intercalation | Anticancer, antimicrobial |

Key Observations :

- Substituent Effects : The benzyl group in the target compound distinguishes it from analogs with thiadiazole () or benzimidazole () moieties, which exhibit stronger π-π interactions but reduced lipophilicity .

- Bioactivity: Compounds with fused heterocycles (e.g., benzothiazole in ) show pronounced anticancer activity, while simpler esters () are less bioactive .

Key Observations :

- The target compound’s synthesis likely parallels methods for analogous carboxamides, utilizing carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Ultrasound-assisted synthesis () could enhance reaction rates and yields compared to traditional heating .

Table 3: Property Comparison

| Compound | LogP (Predicted) | Solubility (mg/mL) | Thermal Stability (°C) | Notable Bioactivity |

|---|---|---|---|---|

| Target Compound | 3.8 | 0.12 (Water) | 180–200 | Hypothesized: Moderate CYP450 inhibition |

| N-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide | 2.5 | 1.8 (DMSO) | 160–180 | Antidiabetic (PPAR-γ modulation) |

| 5-(Furan-2-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide | 2.9 | 0.45 (Water) | 150–170 | Anti-inflammatory (COX-2 inhibition) |

Key Observations :

- The target compound’s higher LogP (3.8 vs. 2.5–2.9) suggests superior membrane permeability but lower aqueous solubility .

- Trifluoromethyl or tetrazole groups () enhance target specificity but reduce thermal stability .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of N-benzyl-5-ethyl-3-isoxazolecarboxamide?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to enhance yield and purity. For example, ultrasound-assisted synthesis can accelerate reaction rates and improve efficiency compared to traditional methods . Monitor reaction progress using HPLC or TLC, and purify intermediates via column chromatography. Confirm structural integrity at each step using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are essential for characterizing N-benzyl-5-ethyl-3-isoxazolecarboxamide?

- Methodological Answer :

- Structural Elucidation : Use single-crystal X-ray diffraction (SHELX software ) for precise bond-length/angle determination.

- Spectroscopic Analysis : Employ H/C NMR to confirm substituent positions and FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm).

- Purity Assessment : Validate via HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurity profiling .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of N-benzyl-5-ethyl-3-isoxazolecarboxamide formation?

- Methodological Answer :

- Isotopic Labeling : Introduce C or N isotopes to track bond formation/cleavage during synthesis.

- Computational Modeling : Perform density functional theory (DFT) calculations to simulate transition states and energy barriers .

- Kinetic Studies : Use stopped-flow spectroscopy or in situ NMR to monitor intermediate species .

Q. What approaches are effective for identifying biological targets of N-benzyl-5-ethyl-3-isoxazolecarboxamide?

- Methodological Answer :

- Biochemical Assays : Screen against kinase/phosphatase libraries or protease panels to detect inhibition/activation.

- Cellular Models : Use CRISPR-Cas9 gene editing to knock out suspected targets and assess functional rescue .

- Biophysical Techniques : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .

Q. How should contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects.

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., thiadiazole or oxadiazole derivatives ).

- Orthogonal Assays : Confirm activity using complementary methods (e.g., fluorescence polarization and microscale thermophoresis) .

Q. What crystallographic challenges arise when analyzing N-benzyl-5-ethyl-3-isoxazolecarboxamide, and how are they addressed?

- Methodological Answer :

- Twinning/Disorder : Use SHELXD for initial phase determination and refine with SHELXL, applying restraints for disordered regions .

- Low-Resolution Data : Enhance data quality via synchrotron radiation or cryocooling. Validate refinement with R-factor and electron density maps .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., benzyl group → substituted benzyl or heteroaromatic groups) and evaluate bioactivity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity .

- Fragment-Based Screening : Identify critical pharmacophores via X-ray crystallography of ligand-target complexes .

Q. What advanced methods are used to study the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes or hepatocytes, quantifying metabolites via LC-MS/MS .

- Isotope Tracing : Use C-labeled compound to track metabolic pathways in vivo.

- CYP450 Inhibition Profiling : Assess interactions with cytochrome P450 isoforms using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.